

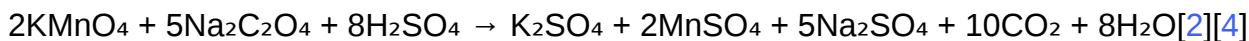
Application Notes and Protocols: Standardization of Potassium Permanganate (KMnO₄) with Sodium Oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monosodium oxalate*

Cat. No.: *B1144325*


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the standardization of potassium permanganate (KMnO₄) solution using sodium oxalate (Na₂C₂O₄) as a primary standard. This redox titration is a fundamental analytical procedure for accurately determining the concentration of KMnO₄ solutions, which are widely used as oxidizing agents in various chemical analyses.

Principle

The standardization of potassium permanganate with sodium oxalate is a redox titration performed in an acidic medium.^{[1][2]} In this reaction, oxalate ions (C₂O₄²⁻) are oxidized to carbon dioxide (CO₂) by permanganate ions (MnO₄⁻), which are in turn reduced to manganese(II) ions (Mn²⁺).^{[3][4]} The reaction is carried out in a sulfuric acid solution to provide the necessary acidic environment.^[1] The overall balanced chemical equation for the reaction is:

Potassium permanganate serves as its own indicator.^[5] The MnO₄⁻ ion has an intense purple color, while the Mn²⁺ ion is nearly colorless.^[6] The endpoint of the titration is reached when all the oxalate has been consumed, and the first slight excess of KMnO₄ imparts a persistent faint pink color to the solution.^{[7][8]} The reaction is initially slow and is therefore heated to between

60-90°C to increase the reaction rate.[3][9] The Mn²⁺ ions produced during the reaction act as a catalyst, speeding up the subsequent reaction (autocatalysis).[4]

Data Presentation

The following table summarizes the quantitative data that should be recorded during the standardization procedure. This structured format allows for easy comparison and calculation of the molarity of the KMnO₄ solution.

Parameter	Trial 1	Trial 2	Trial 3
Mass of Sodium Oxalate (g)			
Molar Mass of Sodium Oxalate (g/mol)	134.00	134.00	134.00
Moles of Sodium Oxalate (mol)			
Initial Burette Reading (mL)			
Final Burette Reading (mL)			
Volume of KMnO ₄ Consumed (mL)			
Calculated Molarity of KMnO ₄ (mol/L)			
Average Molarity of KMnO ₄ (mol/L)	\multicolumn{3}{c}{ } }		
Standard Deviation	\multicolumn{3}{c}{ } }		
Relative Standard Deviation (%)	\multicolumn{3}{c}{ } }		

Experimental Protocol

This section provides a detailed methodology for the standardization of a potassium permanganate solution.

3.1. Materials and Reagents

- Potassium permanganate ($KMnO_4$), analytical reagent grade
- Sodium oxalate ($Na_2C_2O_4$), primary standard grade, dried at 105-110°C for 2 hours and cooled in a desiccator[2]
- Sulfuric acid (H_2SO_4), concentrated, analytical reagent grade
- Distilled or deionized water
- Analytical balance
- 50 mL Burette
- 250 mL Volumetric flask
- 250 mL Erlenmeyer flasks (x3)
- Pipette (25 mL or 50 mL)
- Hot plate and magnetic stirrer
- Thermometer
- Beakers
- Graduated cylinders

3.2. Preparation of Solutions

3.2.1. ~0.02 M Potassium Permanganate Solution

- Weigh approximately 3.2 g of $KMnO_4$ per liter of solution to be prepared.[1][2]

- Dissolve the KMnO_4 in distilled water. The solution is often heated gently to ensure complete dissolution.
- Allow the solution to stand in the dark for at least 24 hours to allow for the oxidation of any organic matter present in the water.^[1]
- Filter the solution through a sintered glass funnel or glass wool to remove any manganese dioxide (MnO_2) precipitate.^[1] Paper filters should not be used as they will react with the permanganate.
- Store the solution in a clean, dark glass bottle to prevent decomposition.

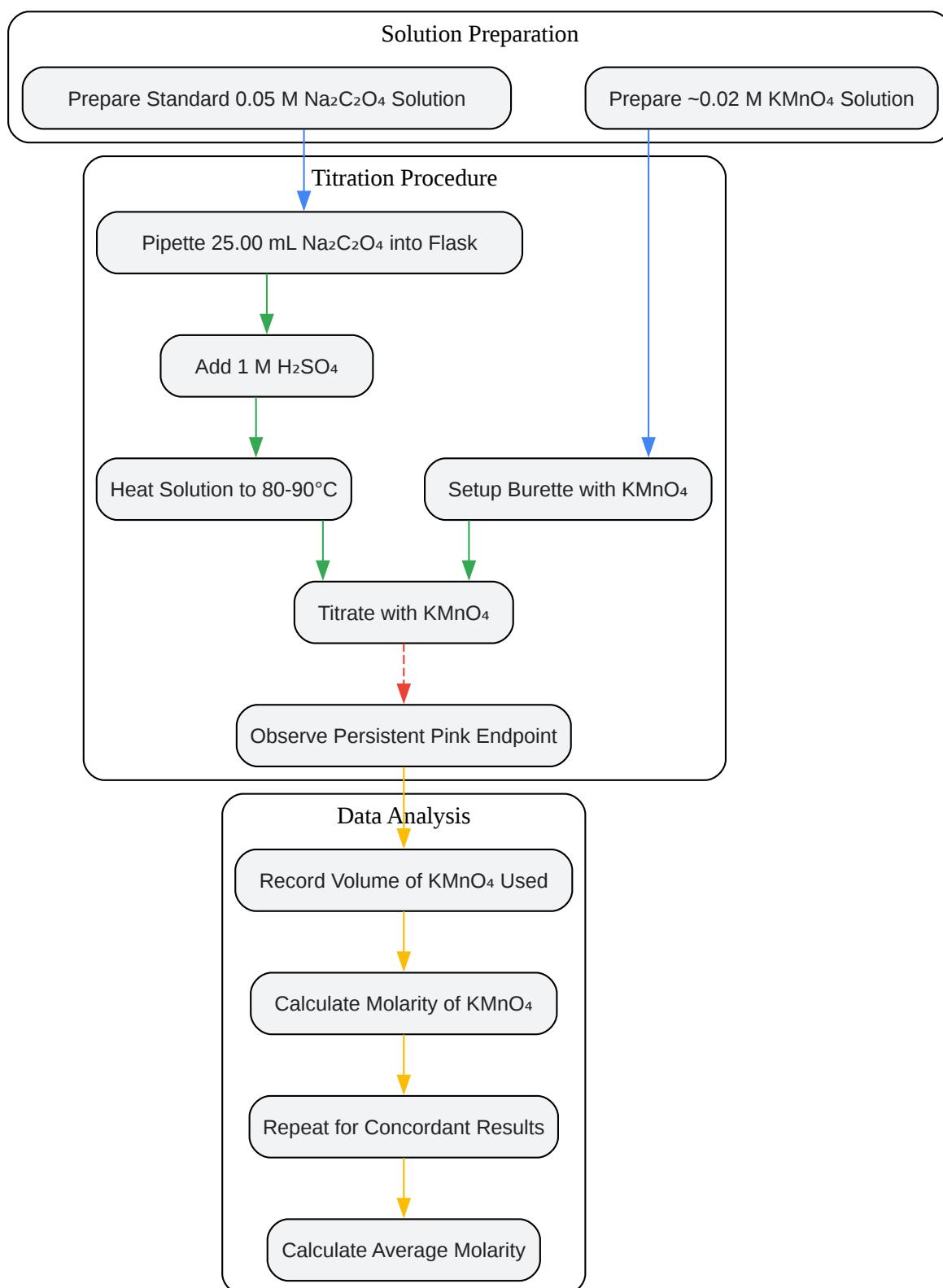
3.2.2. Standard 0.05 M Sodium Oxalate Solution

- Accurately weigh approximately 1.675 g of dried primary standard sodium oxalate.
- Quantitatively transfer the weighed sodium oxalate to a 250 mL volumetric flask.
- Dissolve the solid in a small amount of distilled water.
- Once dissolved, dilute the solution to the 250 mL mark with distilled water and mix thoroughly.

3.3. Titration Procedure

- Rinse a clean 50 mL burette with a small amount of the prepared KMnO_4 solution and then fill the burette. Record the initial volume to two decimal places.
- Using a pipette, transfer 25.00 mL of the standard sodium oxalate solution into a 250 mL Erlenmeyer flask.
- Add approximately 100 mL of 1 M sulfuric acid to the Erlenmeyer flask.^[3] This can be prepared by carefully adding 56 mL of concentrated H_2SO_4 to approximately 950 mL of water and allowing it to cool.
- Heat the solution in the Erlenmeyer flask to 80-90°C.^[7] It is important to maintain the temperature above 60°C throughout the titration.^[9]

- Begin the titration by adding the KMnO₄ solution from the burette to the hot oxalate solution while continuously swirling the flask.[7]
- The purple color of the permanganate will disappear as it is added. Add the titrant dropwise as the endpoint is approached.
- The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds after swirling.[7][9]
- Record the final burette reading to two decimal places.
- Repeat the titration at least two more times to obtain concordant results.


3.4. Calculation of KMnO₄ Molarity

The molarity of the potassium permanganate solution can be calculated using the following steps and the stoichiometric relationship from the balanced equation (2 moles of KMnO₄ react with 5 moles of Na₂C₂O₄):

- Calculate the moles of Na₂C₂O₄ used:
 - Moles of Na₂C₂O₄ = Mass of Na₂C₂O₄ (g) / Molar mass of Na₂C₂O₄ (134.00 g/mol)
- Calculate the moles of KMnO₄ reacted:
 - Moles of KMnO₄ = Moles of Na₂C₂O₄ × (2 moles KMnO₄ / 5 moles Na₂C₂O₄)
- Calculate the molarity of the KMnO₄ solution:
 - Molarity of KMnO₄ (mol/L) = Moles of KMnO₄ / Volume of KMnO₄ consumed (L)

Visualization

The following diagram illustrates the experimental workflow for the standardization of potassium permanganate with sodium oxalate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for KMnO₄ standardization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. noblesciencepress.org [noblesciencepress.org]
- 3. titrations.info [titrations.info]
- 4. quora.com [quora.com]
- 5. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 6. scribd.com [scribd.com]
- 7. studylib.net [studylib.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Standardization of Potassium Permanganate (KMnO₄) with Sodium Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1144325#standardization-of-kmno4-with-monosodium-oxalate-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com